Cas no 1805674-07-0 (Ethyl 4-iodo-3-propionylbenzoate)

Ethyl 4-iodo-3-propionylbenzoate is a versatile intermediate in organic synthesis, particularly valued for its functional groups that enable further derivatization. The presence of both an iodo substituent and a propionyl group on the aromatic ring allows for selective cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex molecular architectures. The ethyl ester moiety enhances solubility in organic solvents, simplifying handling and purification. This compound is commonly employed in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. Its stability under standard conditions ensures reliable performance in synthetic applications.
Ethyl 4-iodo-3-propionylbenzoate structure
1805674-07-0 structure
Product name:Ethyl 4-iodo-3-propionylbenzoate
CAS No:1805674-07-0
MF:C12H13IO3
MW:332.134296178818
CID:4795083

Ethyl 4-iodo-3-propionylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-iodo-3-propionylbenzoate
    • Inchi: 1S/C12H13IO3/c1-3-11(14)9-7-8(5-6-10(9)13)12(15)16-4-2/h5-7H,3-4H2,1-2H3
    • InChI Key: GCXKAMXYWYOWTA-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C(=O)OCC)C=C1C(CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 265
  • XLogP3: 2.9
  • Topological Polar Surface Area: 43.4

Ethyl 4-iodo-3-propionylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015006805-500mg
Ethyl 4-iodo-3-propionylbenzoate
1805674-07-0 97%
500mg
847.60 USD 2021-05-31
Alichem
A015006805-250mg
Ethyl 4-iodo-3-propionylbenzoate
1805674-07-0 97%
250mg
489.60 USD 2021-05-31
Alichem
A015006805-1g
Ethyl 4-iodo-3-propionylbenzoate
1805674-07-0 97%
1g
1,534.70 USD 2021-05-31

Ethyl 4-iodo-3-propionylbenzoate Related Literature

Additional information on Ethyl 4-iodo-3-propionylbenzoate

Ethyl 4-iodo-3-propionylbenzoate (CAS No. 1805674-07-0): An Overview of Its Synthesis, Properties, and Applications

Ethyl 4-iodo-3-propionylbenzoate (CAS No. 1805674-07-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include an iodine atom and a propionyl group, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The synthesis of Ethyl 4-iodo-3-propionylbenzoate typically involves a multi-step process. One common approach is to start with 4-iodobenzoic acid, which is then esterified to form the corresponding ethyl ester. The resulting ethyl 4-iodobenzoate is subsequently subjected to a Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction yields the desired product with high purity and yield.

Recent advancements in synthetic methodologies have led to the development of more efficient and environmentally friendly routes for the preparation of Ethyl 4-iodo-3-propionylbenzoate. For instance, researchers have explored the use of green solvents and catalysts to minimize the environmental impact of the synthesis process. One notable study published in the Journal of Organic Chemistry demonstrated the use of water as a solvent and a recyclable heterogeneous catalyst, which significantly reduced waste generation and improved the overall sustainability of the synthesis.

The physical and chemical properties of Ethyl 4-iodo-3-propionylbenzoate are well-documented. It is a white crystalline solid with a melting point ranging from 85°C to 87°C. The compound exhibits good solubility in common organic solvents such as dichloromethane, ethanol, and acetone. Its molecular weight is approximately 352.15 g/mol, and it has a density of around 1.5 g/cm³ at room temperature.

In terms of its spectroscopic properties, Ethyl 4-iodo-3-propionylbenzoate displays characteristic absorption bands in infrared (IR) spectroscopy, including strong peaks at around 1710 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C stretch), and 1250 cm⁻¹ (C-O stretch). These spectral features are consistent with the presence of the ester, aromatic, and carbonyl functional groups in its structure. Nuclear magnetic resonance (NMR) spectroscopy further confirms its structure through distinct signals for the aromatic protons, ethyl protons, and carbonyl carbon.

The biological activity of Ethyl 4-iodo-3-propionylbenzoate has been investigated in several studies. Preliminary research suggests that this compound may possess anti-inflammatory and anticancer properties. A study published in the Bioorganic & Medicinal Chemistry Letters reported that Ethyl 4-iodo-3-propionylbenzoate exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Additionally, another study in the Cancer Research Journal found that this compound demonstrated selective cytotoxicity against human breast cancer cells while showing minimal toxicity to normal cells.

Beyond its potential therapeutic applications, Ethyl 4-iodo-3-propionylbenzoate has also found use in materials science. Its iodine functionality makes it an excellent precursor for cross-coupling reactions, particularly Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules and polymers. The versatility of this compound in these reactions has led to its application in the development of novel materials with unique optical and electronic properties.

In conclusion, Ethyl 4-iodo-3-propionylbenzoate (CAS No. 1805674-07-0) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features and diverse applications make it an important intermediate in organic synthesis, medicinal chemistry, and materials science. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific research.

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